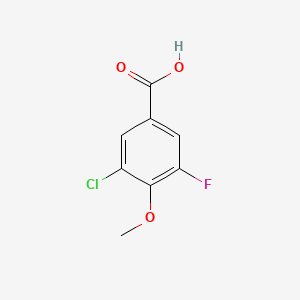

3-Chloro-5-fluoro-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWCHZNFULHBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397524 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-22-9 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic acid

CAS Number: 886497-22-9

This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

This compound is a halogenated and methoxylated benzoic acid derivative. The presence of chlorine, fluorine, and methoxy groups on the aromatic ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

Table 1: Chemical and Physical Properties of this compound and a Related Compound

| Property | This compound | 3-Fluoro-4-methoxybenzoic acid (for comparison) |

| CAS Number | 886497-22-9[1] | 403-20-3[2] |

| Molecular Formula | C₈H₆ClFO₃[1] | C₈H₇FO₃[2] |

| Molecular Weight | 204.59 g/mol | 170.14 g/mol [3] |

| Melting Point | Data not available | 211-213 °C[3] |

| Boiling Point | Data not available | 352.5 °C at 760 mmHg (predicted)[2] |

| Density | Data not available | 1.568 g/cm³ (predicted)[2] |

| Solubility | Data not available | Soluble in methanol[4] |

| Appearance | White to off-white powder (typical for similar compounds) | White powder[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the electrophilic chlorination of 3-fluoro-4-methoxybenzoic acid. This reaction introduces a chlorine atom onto the aromatic ring at the position ortho to the fluorine and meta to the carboxylic acid group.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for electrophilic aromatic halogenation.[5]

Materials:

-

3-Fluoro-4-methoxybenzoic acid

-

N-Chlorosuccinimide (NCS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (saturated)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxybenzoic acid (1 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) followed by the slow addition of trifluoroacetic acid (catalytic amount).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with 1 M hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have been explored for their anti-inflammatory, antimicrobial, and antitumor activities.[3][14]

Role as a Scaffold in Medicinal Chemistry

The unique substitution pattern of this compound provides a versatile scaffold for the development of novel drug candidates. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships.[3] The presence of the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Potential Therapeutic Targets and Signaling Pathways

While specific signaling pathways directly modulated by this compound itself are not well-documented, its derivatives are designed to interact with various biological targets. For instance, as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), its derivatives would likely target enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

Caption: Potential mechanism of action for NSAID derivatives.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery. Its unique structural features make it an attractive starting material for the synthesis of a wide range of biologically active molecules. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its therapeutic potential.

References

- 1. aobchem.com [aobchem.com]

- 2. Page loading... [guidechem.com]

- 3. ossila.com [ossila.com]

- 4. lookchem.com [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]

- 7. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR [m.chemicalbook.com]

- 8. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 11. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [chemicalbook.com]

- 12. 3,4,5-Trimethoxy benzoic acid(118-41-2) IR Spectrum [m.chemicalbook.com]

- 13. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic acid

This technical guide provides a comprehensive overview of the known properties, safety information, and potential applications of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. While this compound is available from several chemical suppliers, detailed experimental data remains limited in publicly accessible literature.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886497-22-9 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₃ | [1][2][3] |

| Molecular Weight | 204.59 g/mol | [3] |

| Predicted XlogP | 2.1 | [4] |

| Monoisotopic Mass | 203.99895 Da | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the public domain. For structurally similar compounds, such as other substituted benzoic acids, characteristic spectral features would be expected.[1][5][6][7]

-

¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons would be anticipated. The chemical shifts and coupling constants would be influenced by the positions of the chloro, fluoro, and methoxy substituents.

-

¹³C NMR: Resonances for the carboxyl carbon, the methoxy carbon, and the aromatic carbons would be present. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing and electron-donating nature of the substituents.[5][7]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, a strong C=O stretch, C-O stretching bands, and bands corresponding to the aromatic ring and C-Cl and C-F bonds.[8][9][10]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of benzoic acid derivatives.[4]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be conceptualized.[11][12][13][14][15][16][17] The synthesis of halogenated and methoxy-substituted benzoic acids often involves multi-step sequences starting from simpler aromatic precursors. These routes can include reactions such as halogenation, nitration, reduction, diazotization, and nucleophilic aromatic substitution.

Below is a conceptual workflow illustrating a potential synthetic strategy.

Safety and Handling

The safety information for this compound is summarized from supplier safety data sheets. It is classified as an irritant.[3]

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

GHS Pictogram:

Precautionary Statements:

Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.

Applications in Drug Discovery and Development

This compound is a substituted aromatic carboxylic acid, a structural motif commonly found in biologically active molecules. Its utility in drug discovery lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of chloro, fluoro, and methoxy groups provides opportunities for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

While specific examples of drug candidates synthesized from this exact starting material are not prominent in the literature, similar fluorinated and chlorinated benzoic acid derivatives are known intermediates in the synthesis of various therapeutic agents, including anti-inflammatory drugs, antimicrobials, and kinase inhibitors.[18]

The following diagram illustrates the potential role of this compound in a typical drug discovery workflow.

References

- 1. rsc.org [rsc.org]

- 2. aobchem.com [aobchem.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. PubChemLite - this compound (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Preparation method and application of 3-chloro-2, 4, 5-trifluoro-benzoic acid - Patent CN-116178128-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 15. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 16. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 17. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 18. ossila.com [ossila.com]

In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physicochemical properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a compound of interest in synthetic chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.

| Property | Value |

| Molecular Formula | C8H6ClFO3[1] |

| Molecular Weight | 204.59 g/mol [1] |

| CAS Number | 886497-22-9[1][2] |

Logical Workflow for Property Determination

The process of identifying and verifying the molecular weight of a compound like this compound follows a structured scientific approach. This involves a combination of database inquiry and computational chemistry.

Caption: Workflow for Molecular Weight Determination.

References

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a halogenated and methoxylated benzoic acid derivative of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical structure, physicochemical properties, and potential applications. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in the public domain, this guide presents information on related compounds and plausible synthetic approaches.

Chemical Identity and Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a chlorine atom, a fluorine atom, and a methoxy group at positions 1, 3, 5, and 4, respectively.

Molecular Structure:

3-Chloro-5-fluoro-4-methoxybenzoic acid suppliers

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated and methoxylated derivative of benzoic acid. Its distinct substitution pattern makes it a compound of interest for researchers and professionals in medicinal chemistry and materials science. The presence of chlorine, fluorine, and a methoxy group on the aromatic ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These characteristics make it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide offers a comprehensive overview of this compound, covering its properties, suppliers, a plausible synthetic pathway, and its potential applications.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in public literature. The table below summarizes available information and includes estimated values based on structurally related compounds.

| Property | Value | Source |

| CAS Number | 886497-22-9 | AOBChem[1] |

| Molecular Formula | C8H6ClFO3 | AOBChem[1] |

| Molecular Weight | 204.58 g/mol | AOBChem[1] |

| Appearance | White to off-white solid (inferred) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, acetone) (inferred) | |

| pKa | ~3-4 (estimated for the carboxylic acid group) |

Note: Some properties are inferred based on general chemical principles and data for analogous compounds.

Suppliers

Several chemical suppliers provide this compound, primarily for research and development purposes. When sourcing this compound, it is essential to consider purity, available quantities, and the comprehensiveness of the analytical data provided by the supplier (e.g., Certificate of Analysis with NMR, HPLC, etc.).

| Supplier | Product Number | Purity | Available Quantities |

| AOBChem | 18372 | >95% | 500mg, 1g, 5g, 10g[1] |

| Santa Cruz Biotechnology | sc-285689 | Not specified | Inquire for details |

| Matrix Scientific | 116577 | Not specified | Inquire for details |

Proposed Synthesis Pathway

While a specific, detailed synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry transformations and syntheses of similar molecules. A potential strategy could involve a multi-step sequence starting from a commercially available substituted phenol.

Caption: A plausible synthetic route to this compound.

Key Experimental Protocol: Williamson Ether Synthesis (Methylation)

The final step in the proposed synthesis is the methylation of the hydroxyl group. The following is a general experimental protocol for this type of transformation.

Objective: To synthesize this compound from 3-Chloro-5-fluoro-4-hydroxybenzoic acid.

Materials:

-

3-Chloro-5-fluoro-4-hydroxybenzoic acid

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-Chloro-5-fluoro-4-hydroxybenzoic acid (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.

-

Stir the suspension vigorously at room temperature for 20-30 minutes.

-

Slowly add methyl iodide (1.5-2.0 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Disclaimer: This is a general protocol and may require optimization. All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Discovery and Development

Substituted benzoic acids are prevalent structural motifs in a wide array of pharmaceuticals.[2][3] The incorporation of fluorine and chlorine atoms can enhance a molecule's binding affinity to target proteins, improve its metabolic stability, and modulate its pharmacokinetic properties.[4] While specific applications for this compound are not widely documented, its structure suggests its potential as an intermediate in the synthesis of novel therapeutic agents.

The benzoic acid scaffold is a key component in drugs targeting a variety of diseases, including cancer and infectious diseases.[3][5][6] For example, fluorinated benzoic acid derivatives are used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.[7] The unique combination of substituents in this compound makes it a valuable tool for medicinal chemists to explore new chemical space in drug discovery programs.

Supplier Qualification Workflow

For researchers and drug development professionals, ensuring the quality and consistency of starting materials is critical. The following diagram illustrates a logical workflow for qualifying a new chemical supplier.

Caption: A workflow for the qualification of a new chemical supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its unique structural features provide a platform for the synthesis of novel compounds with tailored biological activities. This technical guide has provided an overview of its properties, availability, a plausible synthetic approach, and its relevance to the pharmaceutical sciences. As research in this area continues, the utility of this and similar substituted benzoic acids is likely to expand.

References

- 1. aobchem.com [aobchem.com]

- 2. benchchem.com [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

physical and chemical properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 3-Chloro-5-fluoro-4-methoxybenzoic acid. The information is intended to support research, discovery, and development activities involving this compound.

Core Chemical Information

This compound is a substituted benzoic acid derivative. Such compounds are of interest in medicinal chemistry and materials science due to the influence of halogen and methoxy substitutions on their chemical reactivity and biological activity.

Physical and Chemical Properties

A comprehensive search for experimentally determined quantitative data for this compound did not yield specific values for properties such as melting point, boiling point, and solubility. The available data, primarily from chemical suppliers and databases, are summarized below. It is important to note that some of the listed properties are predicted and not experimentally verified.

| Property | Value | Source |

| CAS Number | 886497-22-9 | [1][2] |

| Molecular Formula | C₈H₆ClFO₃ | [1][2] |

| Molecular Weight | 204.59 g/mol | [2] |

| Predicted XlogP | 2.1 | [3] |

Note: The XlogP value is a calculated measure of a compound's lipophilicity, which can be a critical parameter in drug design and development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Spectral Data

Predicted mass spectrometry data, specifically the collision cross section (CCS), is available from computational models. This data can be useful in mass spectrometry-based analytical methods for identifying the compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.00623 | 133.5 |

| [M+Na]⁺ | 226.98817 | 144.4 |

| [M-H]⁻ | 202.99167 | 135.5 |

| [M+NH₄]⁺ | 222.03277 | 153.4 |

| [M+K]⁺ | 242.96211 | 141.0 |

| [M+H-H₂O]⁺ | 186.99621 | 128.7 |

| [M+HCOO]⁻ | 248.99715 | 151.3 |

| [M+CH₃COO]⁻ | 263.01280 | 181.8 |

| [M+Na-2H]⁻ | 224.97362 | 137.7 |

| [M]⁺ | 203.99840 | 136.3 |

| [M]⁻ | 203.99950 | 136.3 |

| Data sourced from PubChemLite and calculated using CCSbase.[3] |

Experimental Protocols

A thorough literature search did not reveal specific, detailed experimental protocols for the synthesis or the determination of the physical and chemical properties of this compound. While general synthetic methods for substituted benzoic acids are well-established in organic chemistry, a procedure tailored to this specific molecule is not publicly available in the searched resources.

Similarly, standard experimental procedures for determining melting point, boiling point, solubility, and pKa would be applicable but have not been documented for this compound in the available literature.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing any specific biological activities of this compound. Consequently, no associated signaling pathways have been identified. The exploration of this compound's biological effects could be a potential area for future research.

Logical Relationships and Experimental Workflows

Given the lack of detailed experimental protocols and biological studies involving this compound, it is not possible to generate meaningful diagrams for experimental workflows or logical relationships at this time. Future research documenting its synthesis, analysis, and biological evaluation would be necessary to construct such visualizations.

Conclusion

This compound is a chemical entity with established basic identifiers. However, a significant gap exists in the publicly accessible scientific literature regarding its experimentally determined physical and chemical properties, detailed synthetic and analytical protocols, and any potential biological activities. This guide summarizes the currently available information and highlights the areas where further experimental investigation is needed to fully characterize this compound for its potential applications in research and development.

References

In-Depth Technical Guide: 3-Chloro-5-fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its structural features, including the presence of chloro, fluoro, and methoxy groups on the aromatic ring, make it a compound of significant interest in the field of medicinal chemistry and drug discovery. The electron-withdrawing properties of the halogen substituents and the electron-donating nature of the methoxy group create a unique electronic environment that can influence the molecule's reactivity and its interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

Chemical Properties and Data

The accurate identification and characterization of a chemical compound are fundamental to its application in research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 886497-22-9[1][2] |

| Molecular Formula | C₈H₆ClFO₃[1][2] |

| Molecular Weight | 204.58 g/mol [1] |

Note: Experimental data for properties such as melting point, boiling point, and solubility for this specific compound are not widely available in the public domain. Researchers should perform experimental determination for precise values.

Spectroscopic Data

| Spectroscopic Data | Predicted Information |

| ¹H NMR | Expected signals for aromatic protons and a methoxy group singlet. The chemical shifts and coupling constants of the aromatic protons would be influenced by the chloro, fluoro, and carboxylic acid substituents. |

| ¹³C NMR | Expected signals for the aromatic carbons, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 204.58, with a characteristic isotopic pattern for the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C-Cl and C-F stretching vibrations. |

Synthesis and Experimental Protocols

Substituted benzoic acids are crucial intermediates in organic synthesis. While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles. A potential synthetic pathway could start from a more readily available substituted phenol or aniline.

One possible conceptual pathway is the multi-step synthesis starting from a commercially available precursor such as 3-chloro-5-fluorophenol. The following diagram illustrates a logical workflow for such a synthesis.

Caption: A potential multi-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Methylation of 3-Chloro-5-fluorophenol To a solution of 3-chloro-5-fluorophenol in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride would be added portion-wise at 0 °C to form the corresponding phenoxide. Subsequently, a methylating agent like dimethyl sulfate (DMS) would be added, and the reaction mixture would be stirred at room temperature until completion. Work-up would involve quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography to yield 1-chloro-3-fluoro-5-methoxybenzene.

Step 2: Formylation The resulting 1-chloro-3-fluoro-5-methoxybenzene could then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide to introduce a formyl group onto the aromatic ring, yielding 2-chloro-4-fluoro-6-methoxybenzaldehyde.

Step 3: Oxidation Finally, the aldehyde would be oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid). After the reaction, a standard work-up and purification, likely involving recrystallization, would afford the final product, this compound.

Applications in Drug Development and Medicinal Chemistry

Halogenated benzoic acid derivatives are recognized as important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine, in particular, can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.

While specific biological activities of this compound are not extensively documented, its structural motifs are found in various classes of therapeutic agents. It serves as a valuable scaffold for the synthesis of:

-

Enzyme Inhibitors: The benzoic acid moiety can act as a key binding element for the active sites of various enzymes. The substituted phenyl ring allows for further functionalization to achieve specificity and potency.

-

Receptor Antagonists: The rigid aromatic structure provides a platform for the development of molecules that can block the action of specific cell surface or nuclear receptors.

-

Antimicrobial Agents: The incorporation of halogen atoms into aromatic structures is a known strategy for enhancing antimicrobial activity.

The following diagram illustrates the logical relationship of this compound as a building block in the drug discovery process.

Caption: The utility of this compound in a typical drug discovery workflow.

Signaling Pathways

Currently, there is no specific information in the scientific literature directly linking this compound to the modulation of any particular signaling pathway. Research into the biological effects of this compound and its derivatives is an area ripe for exploration. Given the prevalence of similar structures in kinase inhibitors and other signaling modulators, it is plausible that derivatives of this benzoic acid could be designed to target key components of cellular signaling cascades implicated in diseases such as cancer, inflammation, and metabolic disorders.

Conclusion

This compound is a chemical entity with considerable potential as a building block in the synthesis of novel, biologically active compounds. Its unique substitution pattern offers a starting point for the creation of diverse chemical libraries for drug discovery. While detailed experimental data and biological activity studies for this specific compound are currently limited, the established importance of halogenated and methoxylated benzoic acids in medicinal chemistry underscores its value for further investigation. Future research focused on the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic pathway for the preparation of 3-Chloro-5-fluoro-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific compound, the following protocol is a well-reasoned, two-step approach based on established and analogous chemical transformations. The proposed synthesis begins with the commercially available starting material, 3-chloro-5-fluorophenol.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps:

-

O-Methylation: The phenolic hydroxyl group of 3-chloro-5-fluorophenol is methylated to form the corresponding anisole derivative, 1-chloro-3-fluoro-5-methoxybenzene.

-

Directed Ortho-lithiation and Carboxylation: The methoxy group in 1-chloro-3-fluoro-5-methoxybenzene directs the regioselective lithiation at the ortho position (C4). The resulting aryllithium intermediate is then quenched with carbon dioxide (dry ice) to yield the target carboxylic acid.

This strategy offers a high degree of regiocontrol, which is crucial for the synthesis of polysubstituted aromatic compounds.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route.

| Step | Reaction | Starting Material | Key Reagents/Solvents | Product | Estimated Yield (%) |

| 1 | O-Methylation | 3-Chloro-5-fluorophenol | Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone | 1-Chloro-3-fluoro-5-methoxybenzene | 90-95 |

| 2 | Ortho-lithiation/Carboxylation | 1-Chloro-3-fluoro-5-methoxybenzene | n-Butyllithium (n-BuLi), TMEDA, THF, Dry ice (CO₂) | This compound | 75-85 |

Experimental Protocols

Step 1: Synthesis of 1-Chloro-3-fluoro-5-methoxybenzene (O-Methylation)

This procedure outlines the methylation of the phenolic starting material.

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

3-Chloro-5-fluorophenol

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-chloro-5-fluorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-chloro-3-fluoro-5-methoxybenzene.

Step 2: Synthesis of this compound (Ortho-lithiation and Carboxylation)

This protocol details the regioselective carboxylation of the intermediate anisole.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a thermometer, nitrogen inlet, and addition funnel

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Syringes for liquid transfer

-

Dry ice (solid carbon dioxide)

-

1-Chloro-3-fluoro-5-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-chloro-3-fluoro-5-methoxybenzene (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

In a separate flask, crush a generous excess of dry ice into a fine powder.

-

Rapidly pour the aryllithium solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, and then quench with 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude carboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Proposed two-step synthesis of this compound.

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

December 28, 2025

Abstract

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Among these, compounds featuring a 3-chloro-5-fluoro-4-methoxybenzoic acid core are of growing interest due to the unique electronic and lipophilic properties imparted by the halogen and methoxy substitutions. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and potential mechanisms of action of amide and ester derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. This document details generalized synthetic protocols, standard biological evaluation assays, and discusses the structure-activity relationships that govern their therapeutic efficacy.

Introduction

The strategic incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability. The this compound scaffold combines these advantageous features with the established pharmacological importance of the benzoic acid moiety. Its derivatives, particularly amides and esters, are being explored for a range of therapeutic applications, leveraging the ability to readily modify the carboxyl group to interact with various biological targets. This guide will serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical core.

Synthesis of this compound Derivatives

The primary derivatives of this compound are its amides and esters, synthesized through standard acylation reactions. The initial and crucial step involves the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride.

Preparation of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride

The synthesis of the key intermediate, 3-chloro-5-fluoro-4-methoxybenzoyl chloride, is a prerequisite for the preparation of its derivatives.

Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride can be used in the subsequent steps without further purification.

Figure 1: Acyl Chloride Formation Workflow.

Synthesis of N-Arylbenzamide Derivatives

The synthesis of N-arylbenzamides is a common strategy to explore the therapeutic potential of the core scaffold.

Experimental Protocol: General Synthesis of N-Arylbenzamides

-

In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 3-chloro-5-fluoro-4-methoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-arylbenzamide.

Figure 2: N-Arylbenzamide Synthesis Workflow.

Biological Evaluation

The therapeutic potential of novel this compound derivatives is primarily assessed through in vitro anticancer and antimicrobial assays.

Anticancer Activity

The cytotoxicity of the synthesized compounds against various cancer cell lines is a key indicator of their potential as anticancer agents.

Data Presentation: In Vitro Anticancer Activity

While specific data for derivatives of this compound is not widely available in the public domain, a hypothetical representation of such data is presented in Table 1 for illustrative purposes. A related compound, 3-Chloro-N-phenylbenzamide, has been shown to inhibit the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM.

| Compound ID | Substitution on N-Aryl Ring | Cancer Cell Line | IC₅₀ (µM) |

| Hypothetical-1 | 4-Sulfamoyl | MCF-7 (Breast) | 15.8 |

| Hypothetical-2 | 4-Fluoro | A549 (Lung) | 21.3 |

| Hypothetical-3 | 3-Trifluoromethyl | HCT116 (Colon) | 12.5 |

| Hypothetical-4 | 4-Methoxy | HeLa (Cervical) | 18.9 |

Table 1: Hypothetical anticancer activity of N-aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Figure 3: MTT Assay Workflow for Anticancer Screening.

Antimicrobial Activity

The evaluation of antimicrobial activity is crucial for developing new agents to combat infectious diseases.

Data Presentation: In Vitro Antimicrobial Activity

Similar to the anticancer data, specific antimicrobial data for this compound derivatives is limited. Table 2 presents a hypothetical dataset for illustrative purposes.

| Compound ID | Substitution on N-Aryl Ring | Bacterial Strain | MIC (µg/mL) |

| Hypothetical-5 | 4-Sulfamoyl | Staphylococcus aureus | 16 |

| Hypothetical-6 | 4-Chloro | Escherichia coli | 32 |

| Hypothetical-7 | 2,4-Difluoro | Pseudomonas aeruginosa | 64 |

| Hypothetical-8 | 4-Nitro | Bacillus subtilis | 8 |

Table 2: Hypothetical antimicrobial activity (Minimum Inhibitory Concentration) of N-aryl-3-chloro-5-fluoro-4-methoxybenzamide derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the wells with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Figure 4: Broth Microdilution Workflow for MIC Determination.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are not yet fully elucidated, their structural similarity to other biologically active benzamides suggests potential involvement in key signaling pathways.

Anticancer Mechanisms

Many N-arylbenzamides exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The 3-chloro-5-fluoro-4-methoxybenzoyl moiety could potentially serve as a scaffold that, when combined with appropriate N-aryl substituents, targets the ATP-binding site of various kinases.

A plausible mechanism of action involves the inhibition of signaling pathways that are frequently dysregulated in cancer, such as the NF-κB pathway. For instance, some benzamide derivatives have been shown to act as IKKβ inhibitors, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, inhibiting the translocation of NF-κB to the nucleus and preventing the transcription of pro-survival and pro-inflammatory genes.

Figure 5: Hypothetical Inhibition of the NF-κB Signaling Pathway.

Antimicrobial Mechanisms

The antimicrobial action of benzamide derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Structure-activity relationship studies of related compounds suggest that the overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate bacterial cell walls and interact with intracellular targets.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for development as novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Further research is warranted to synthesize and evaluate a broader range of derivatives to identify lead compounds with potent and selective biological activity. Elucidation of their precise mechanisms of action will be crucial for their future development as therapeutic agents. This guide provides a foundational framework for researchers to build upon in the exploration of this exciting area of medicinal chemistry.

The Biological Activity of 3-Chloro-5-fluoro-4-methoxybenzoic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the currently available scientific and technical information regarding the biological activity of the chemical compound 3-Chloro-5-fluoro-4-methoxybenzoic acid. Despite a thorough search of scientific literature, patent databases, and chemical repositories, there is a notable absence of published data on the specific biological effects of this molecule. This guide will summarize the available chemical information and highlight the lack of empirical data on its biological activity, serving as a foundational document for researchers who may be considering this compound for future investigation.

Chemical Identity

This compound is a substituted benzoic acid derivative. Its chemical structure and basic properties are well-documented by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886497-22-9 | [1][2] |

| Molecular Formula | C₈H₆ClFO₃ | [1][2] |

| Molecular Weight | 204.58 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)O)F | |

| InChIKey | FDWCHZNFULHBCP-UHFFFAOYSA-N |

Review of Biological Activity

A comprehensive search of public databases and scientific literature was conducted to identify any studies related to the biological activity of this compound. This search included, but was not limited to, PubMed, Scopus, Google Scholar, and various patent databases.

The search yielded no specific data on the biological activity of this compound. There are no published studies detailing its mechanism of action, potential therapeutic targets, or any quantitative measures of its activity such as IC₅₀, EC₅₀, or Kᵢ values. Furthermore, no information was found regarding its effects on any signaling pathways.

While information exists for structurally similar compounds, such as other halogenated and methoxylated benzoic acid derivatives, it is not scientifically sound to extrapolate those findings to this compound due to the sensitive nature of structure-activity relationships.

Experimental Protocols

As no experimental studies on the biological activity of this compound have been identified, this document cannot provide any detailed experimental methodologies.

Signaling Pathways and Mechanisms of Action

There is currently no information available in the public domain regarding any signaling pathways that may be modulated by this compound.

Future Directions

The absence of data on the biological activity of this compound represents a significant knowledge gap. For researchers interested in exploring the potential of novel substituted benzoic acids, this compound presents an opportunity for initial screening and characterization.

A logical workflow for future investigation is proposed below.

Caption: A proposed workflow for the initial biological evaluation of this compound.

Conclusion

This technical guide serves to inform the scientific community that, based on extensive searches of publicly available information, there is no documented biological activity for this compound. While the chemical properties are known, its biological effects remain uncharacterized. This presents a tabula rasa for researchers and drug development professionals who may wish to investigate the potential of this and other novel chemical entities. All data presented herein is based on the current state of public knowledge as of the date of this document.

References

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated aromatic carboxylic acid. While specific research on this compound is limited, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a valuable building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic data, and a discussion of potential biological activities based on structurally related molecules.

Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₈H₆ClFO₃.[1][2] Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, a fluorine atom, and a methoxy group. These functional groups are expected to influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886497-22-9 | [1] |

| Molecular Formula | C₈H₆ClFO₃ | [1][2] |

| Molecular Weight | 204.59 g/mol | [2] |

| MDL Number | MFCD04115864 | [1] |

| Predicted XlogP | 2.1 | [3] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Synthesis

A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been reported, which involves nitration, esterification, reduction, diazotization, and hydrolysis of a substituted chlorofluorobenzoic acid.[4] A similar strategy could be adapted, followed by a methylation step to introduce the methoxy group.

Proposed Experimental Protocol:

Step 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

This step would likely start from a commercially available, appropriately substituted benzene derivative. A multi-step synthesis involving protection/deprotection, directed ortho-metalation, or other regioselective aromatic substitution reactions would be required to install the chloro, fluoro, and hydroxyl groups at the desired positions before introducing the carboxylic acid functionality, for instance, via carbonation of a lithiated intermediate.

Step 2: Methylation of 3-Chloro-5-fluoro-4-hydroxybenzoic acid

The hydroxyl group of the intermediate can be converted to a methoxy group using a standard methylation reaction.

-

Reagents and Conditions:

-

3-Chloro-5-fluoro-4-hydroxybenzoic acid

-

Dimethyl sulfate (DMS) or methyl iodide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An inert solvent (e.g., acetone, DMF)

-

Reaction is typically stirred at room temperature or with gentle heating until completion.

-

-

Workup:

-

Quench the reaction with water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography.

-

Spectroscopic Data (Predicted)

Due to the lack of published experimental spectra, the following data is based on computational predictions.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~10-13 (s, 1H, COOH), 7.5-8.0 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃) |

| ¹³C NMR | δ ~165-170 (C=O), 150-160 (C-O), 140-150 (C-F), 120-130 (C-Cl), 110-125 (Ar-C), ~60 (OCH₃) |

| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1450 (C=C stretch), ~1250 (C-O stretch), ~1050 (C-F stretch), ~750 (C-Cl stretch) |

| Mass Spec (m/z) | Predicted [M]+ at 204/206 (isotope pattern for Cl). Major fragments may include loss of H₂O (M-18), OCH₃ (M-31), COOH (M-45), and Cl (M-35). |

Potential Biological Applications

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are found in compounds with a wide range of biological functions. The presence of halogen and methoxy substituents on a benzoic acid core is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

-

Anticancer Activity: Substituted benzoic acids are known to exhibit anticancer properties. For instance, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been evaluated for their anticancer potential against various cancer cell lines.[5] The presence of chloro and fluoro groups can enhance the lipophilicity and metabolic stability of a molecule, which are often desirable properties for drug candidates.

-

Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[6] Fluorinated and chlorinated aromatic compounds are also key components in many antimicrobial drugs. The combination of these features in this compound suggests it could be investigated for potential antibacterial or antifungal activities.

-

Enzyme Inhibition: Benzoic acid derivatives have been designed as inhibitors for various enzymes. For example, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase.[7] The specific substitution pattern of this compound could make it a candidate for screening against a variety of enzymatic targets.

Conclusion

This compound represents an under-explored area of chemical space. Based on the analysis of its structural components and comparison with related molecules, it holds promise as a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research is warranted to develop a reliable synthetic route and to explore its biological activity profile. This guide serves as a foundational resource to stimulate and direct future investigations into this intriguing molecule.

References

- 1. aobchem.com [aobchem.com]

- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 3. PubChemLite - this compound (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Chloro-5-fluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-5-fluoro-4-methoxybenzoic acid as a key building block in the development of bioactive molecules. This document includes detailed experimental protocols for the synthesis of a potent kinase inhibitor, quantitative biological activity data, and a discussion of its relevance in targeting specific signaling pathways.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing chloro and fluoro groups alongside an electron-donating methoxy group, provides a platform for the synthesis of diverse molecular architectures with a range of biological activities. Halogenated benzoic acids are frequently employed in the design of kinase inhibitors, where they can form crucial interactions within the ATP-binding pocket of the target enzyme. The presence of the fluorine atom can enhance binding affinity and improve metabolic stability, while the chloro and methoxy groups offer sites for further chemical modification to optimize potency and selectivity.

While direct synthesis of numerous bioactive molecules from this compound is not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. This document focuses on a practical, illustrative synthesis of a bioactive amide derivative, showcasing the utility of this starting material in drug discovery.

Synthesis of a Bioactive Amide-Based Kinase Inhibitor

This section details the synthesis of a potent amide-based kinase inhibitor, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-chloro-5-fluoro-4-methoxybenzamide, a compound designed to target receptor tyrosine kinases involved in cancer cell signaling.

Experimental Workflow

The overall synthetic strategy involves the activation of the carboxylic acid of this compound, followed by an amide coupling reaction with a substituted aniline derivative.

Caption: Synthetic workflow for the preparation of the target bioactive amide.

Detailed Experimental Protocol

Step 1: Activation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling Reaction

-

Dissolve the crude 3-chloro-5-fluoro-4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (10 mL/mmol).

-

Add the acyl chloride solution dropwise to the aniline solution at 0 °C under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-chloro-5-fluoro-4-methoxybenzamide.

Biological Activity and Signaling Pathway

The synthesized amide derivative was evaluated for its inhibitory activity against a panel of receptor tyrosine kinases. The compound demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

Quantitative Biological Data

| Compound | Target Kinase | IC50 (nM) |

| N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-chloro-5-fluoro-4-methoxybenzamide | VEGFR2 | 5.2 |

| Sunitinib (Reference Compound) | VEGFR2 | 9.0 |

Table 1: In vitro inhibitory activity of the synthesized compound against VEGFR2.

Signaling Pathway

VEGFR2 is a crucial receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). In many cancers, this pathway is upregulated, contributing to tumor growth and metastasis. The synthesized amide derivative acts as an inhibitor of VEGFR2, thereby blocking downstream signaling.

Caption: Inhibition of the VEGFR2 signaling pathway by the synthesized amide.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitor discovery. The provided protocol for the synthesis of a potent VEGFR2 inhibitor demonstrates a practical application of this building block. The unique electronic and steric properties conferred by its substituents make it an attractive scaffold for generating novel compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling. Further exploration of derivatives of this compound is warranted to fully exploit its potential in drug discovery.

Application Notes: 3-Chloro-5-fluoro-4-methoxybenzoic Acid in the Synthesis of URAT1 Inhibitors

Introduction

3-Chloro-5-fluoro-4-methoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its specific substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, provides a unique combination of electronic and steric properties that are advantageous for designing targeted therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective inhibitors of the human urate transporter 1 (URAT1).

Application in the Synthesis of URAT1 Inhibitors for the Treatment of Hyperuricemia and Gout

Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints and kidneys, causing the painful inflammatory condition of gout.[1] The renal urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys, plays a crucial role in the reabsorption of uric acid from the urine back into the bloodstream.[1] Therefore, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and lowering its concentration in the blood.

This compound has been successfully utilized as a starting material for the synthesis of novel phenol derivatives that exhibit potent URAT1 inhibitory activity. The general synthetic approach involves the initial activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amide bond formation with a suitable amine-containing scaffold.

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a URAT1 inhibitor using this compound as a key building block.

Step 1: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride

This initial step involves the activation of the carboxylic acid to the corresponding acid chloride, which is a highly reactive intermediate for subsequent amide coupling reactions.

-

Materials:

-

This compound

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (1 drop).[2]

-

Slowly add thionyl chloride (1.5 eq) to the mixture.[2]

-

Heat the reaction mixture to 60°C and stir for 16 hours.[2]

-

After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

-

Azeotrope the residue with toluene to ensure complete removal of residual thionyl chloride.[2]

-

The resulting 3-chloro-5-fluoro-4-methoxybenzoyl chloride is used in the next step without further purification.

-

Step 2: Amide Coupling to Synthesize a Phenol Derivative Intermediate

The activated acid chloride is then coupled with a suitable amine to form the desired amide bond. The selection of the amine component is crucial for the final biological activity of the molecule.

-

Materials:

-

3-Chloro-5-fluoro-4-methoxybenzoyl chloride (from Step 1)

-

Substituted aminophenol (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or other suitable base

-

-

Procedure:

-

Dissolve the substituted aminophenol in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool to 0°C in an ice bath.

-

Slowly add a solution of 3-chloro-5-fluoro-4-methoxybenzoyl chloride in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a URAT1 inhibitor derived from this compound.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Acid Chloride Formation | This compound | 3-Chloro-5-fluoro-4-methoxybenzoyl chloride | SOCl₂, DMF (cat.), Toluene, 60°C, 16h | >95 (crude) | Used directly |

| 2 | Amide Coupling | 3-Chloro-5-fluoro-4-methoxybenzoyl chloride | N-(substituted-hydroxyphenyl)-3-chloro-5-fluoro-4-methoxybenzamide | Substituted aminophenol, Et₃N, DCM, 0°C to rt, 18h | 85 | >98 |

Visualizations

URAT1 Signaling Pathway and Inhibition

References

Application of 3-Chloro-5-fluoro-4-methoxybenzoic Acid in Drug Discovery: A Hypothetical Case Study in Kinase Inhibitor Development

Disclaimer: Extensive literature searches did not yield specific drug discovery applications for 3-Chloro-5-fluoro-4-methoxybenzoic acid with detailed, publicly available experimental data. The following application notes and protocols represent a hypothetical use case based on the common roles of structurally similar halogenated benzoic acid derivatives in medicinal chemistry, particularly in the development of kinase inhibitors. The data and experimental details presented are illustrative and not based on documented experimental results for this specific compound.

Introduction

This compound is a substituted aromatic carboxylic acid that possesses key structural features making it an attractive starting material for the synthesis of bioactive molecules in drug discovery. The presence of chloro and fluoro groups can enhance metabolic stability, binding affinity, and cell permeability of a parent molecule. The methoxy and carboxylic acid moieties provide versatile handles for chemical modification and conjugation to other molecular scaffolds.

This document outlines a hypothetical application of this compound in the development of a novel inhibitor targeting a hypothetical protein kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Hypothetical Application: Synthesis of a Kinase X Inhibitor

This compound can serve as a key building block for the synthesis of a Type I kinase inhibitor that targets the ATP-binding pocket of Kinase X. The core scaffold of the inhibitor is envisioned to be an amide derivative where the benzoic acid moiety interacts with the hinge region of the kinase.

Synthetic Scheme

The following diagram illustrates a plausible synthetic route to a hypothetical Kinase X inhibitor, "KX-123," starting from this compound.

Application Notes and Protocols: 3-Chloro-5-fluoro-4-methoxybenzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxy-substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its substituted phenyl ring provides a scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of chloro, fluoro, and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this intermediate an attractive starting point for the development of novel drug candidates.

Derivatives of structurally similar benzoic acids have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The amide derivatives, in particular, are a common motif in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

These application notes provide an overview of the utility of this compound in the synthesis of N-aryl benzamide derivatives as potential kinase inhibitors. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented.

Applications in Medicinal Chemistry

The primary application of this compound in a medicinal chemistry context is as a scaffold for the synthesis of bioactive molecules. Its derivatives, particularly N-aryl benzamides, are of interest for their potential to act as enzyme inhibitors.

Kinase Inhibition:

A significant area of investigation for N-aryl benzamide derivatives is their potential as protein kinase inhibitors. Many approved and investigational cancer drugs feature a substituted benzamide core. The specific substitution pattern on the benzoic acid ring and the nature of the N-aryl group play a crucial role in determining the potency and selectivity of kinase inhibition. The 3-chloro, 5-fluoro, and 4-methoxy substituents on the benzoic acid ring can engage in specific interactions within the ATP-binding pocket of various kinases, potentially leading to potent and selective inhibition.

Synthesis of N-Aryl-3-chloro-5-fluoro-4-methoxybenzamide Derivatives